molecular formula C23H23N3OS B7558277 N-(3-methylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetamide

N-(3-methylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetamide

Cat. No.: B7558277
M. Wt: 389.5 g/mol
InChI Key: QIZCMOIICCSDED-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a quinazoline ring system, a phenyl group, and a sulfanyl linkage. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-(3-methylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3OS/c1-16-8-7-11-18(14-16)24-21(27)15-28-23-19-12-5-6-13-20(19)25-22(26-23)17-9-3-2-4-10-17/h2-4,7-11,14H,5-6,12-13,15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIZCMOIICCSDED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC(=NC3=C2CCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazoline Ring: Starting from an appropriate aniline derivative, the quinazoline ring can be constructed through cyclization reactions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via thiolation reactions using reagents like thiols or disulfides.

    Acetamide Formation: The final step involves the formation of the acetamide linkage through acylation reactions using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazoline ring or the phenyl groups, potentially leading to hydrogenated derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-(3-methylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

Biologically, compounds with quinazoline rings are often investigated for their potential as enzyme inhibitors, receptor antagonists, or antimicrobial agents. The presence of the sulfanyl group may enhance the compound’s ability to interact with biological targets.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Quinazoline derivatives have been studied for their anticancer, anti-inflammatory, and antiviral properties.

Industry

Industrially, such compounds might be used in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetamide would depend on its specific biological target. Generally, quinazoline derivatives can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The sulfanyl group may enhance binding affinity through additional interactions with the target molecule.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methylphenyl)-2-[(2-phenylquinazolin-4-yl)sulfanyl]acetamide: Lacks the tetrahydro modification on the quinazoline ring.

    N-(3-methylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]acetamide: Similar structure but with a thioether linkage instead of a sulfanyl group.

Uniqueness

N-(3-methylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetamide is unique due to the combination of the tetrahydroquinazoline ring and the sulfanyl group, which may confer distinct chemical and biological properties compared to other quinazoline derivatives.

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